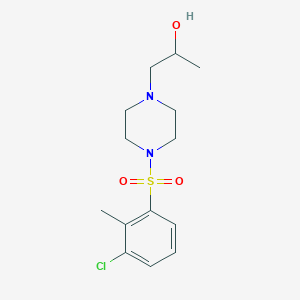

1-(4-((3-Cloro-2-metilfenil)sulfonil)piperazin-1-il)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenylsulfonyl group and a propan-2-ol moiety

Aplicaciones Científicas De Investigación

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

Target of Action

Similar compounds with a sulfonyl piperazine structure have been found to bind to the colchicine binding site of tubulin .

Mode of Action

Based on the structural similarity to other sulfonyl piperazine-integrated triazole conjugates, it can be inferred that this compound may interact with its target through a similar mechanism .

Biochemical Pathways

Given the potential interaction with tubulin, it could be involved in the regulation of microtubule dynamics, which play a crucial role in cell division and intracellular transport .

Pharmacokinetics

It’s worth noting that the piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

Based on the potential interaction with tubulin, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Métodos De Preparación

The synthesis of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Aza-Michael addition: The key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorinated aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Similar compounds to 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol include other piperazine derivatives and sulfonyl-containing compounds. Some examples are:

1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol: Similar structure but without the chloro and methyl substitutions.

1-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol: Similar structure with a different substitution pattern on the aromatic ring.

The uniqueness of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H21ClN2O3S with a molecular weight of 332.8 g/mol. Its structure features a piperazine ring with a sulfonyl group attached to a 3-chloro-2-methylphenyl moiety and a propan-2-ol side chain. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClN2O3S |

| Molecular Weight | 332.8 g/mol |

| CAS Number | 1396850-89-7 |

| Chemical Structure | Structure |

Synthesis

The synthesis of 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves several steps:

- Cyclization : Reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

- Aza-Michael Addition : A crucial step where the diamine reacts with an in situ generated sulfonium salt.

- Purification : The final product is purified to ensure high yield and purity, suitable for biological testing.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide group is known to enhance binding affinity to certain protein targets, potentially modulating their activity.

Pharmacological Effects

Several studies have investigated the biological effects of similar piperazine derivatives, indicating potential applications in treating conditions such as:

- Neuropsychiatric Disorders : Compounds with similar structures have shown promise as antidepressants and anxiolytics.

- Antimicrobial Activity : Some derivatives display significant antibacterial and antifungal properties, suggesting that 1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)propan-2-ol may also exhibit these effects .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of piperazine derivatives against various pathogens, showing that modifications in the aromatic ring significantly influenced activity. While specific data on our compound is limited, similar compounds demonstrated IC50 values ranging from 10 to 30 µg/mL against common bacterial strains .

- Neuropharmacological Studies : Research on related piperazine compounds suggests potential efficacy in modulating neurotransmitter systems, which could lead to new treatments for depression or anxiety disorders .

Propiedades

IUPAC Name |

1-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-11(18)10-16-6-8-17(9-7-16)21(19,20)14-5-3-4-13(15)12(14)2/h3-5,11,18H,6-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCHKMGRSCMLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.